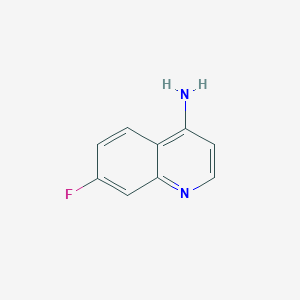

7-Fluoroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMOJNRHULDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589051 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-49-0 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoroquinolin-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this compound are not widely available in the public domain. Computed properties, based on computational models, are provided to offer estimations.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₇FN₂ | PubChem[1] |

| Molecular Weight | 162.16 g/mol | PubChem[1] |

| CAS Number | 948293-49-0 | PubChem[1] |

| Boiling Point (Predicted) | 363.2 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.315 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 5.74 ± 0.10 | ChemicalBook[2] |

| XLogP3 (Predicted) | 1.7 | PubChem[1] |

Solubility:

Table 2: Predicted and Inferred Solubility of this compound

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Low | The hydrophobic quinoline ring system dominates the molecule's properties. |

| Ethanol | Soluble | "Like dissolves like" principle; ethanol has both polar and non-polar characteristics. |

| DMSO | Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | Soluble | Common organic solvent for non-polar to moderately polar compounds. |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Aromatic-H (Quinoline) | 7.0 - 8.5 | m, d, dd | The exact shifts and coupling constants will depend on the specific proton environment and the influence of the fluorine and amine substituents. |

| Amine-H (NH₂) | 5.0 - 7.0 | br s | The chemical shift can vary depending on the solvent and concentration. The signal may be broad. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| Aromatic-C (Quinoline) | 100 - 160 | The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. |

| C-NH₂ | 140 - 155 | The carbon atom bearing the amino group. |

Table 5: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching of C-H bonds in the quinoline ring. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | In-ring C=C bond stretching. |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong | Stretching of the C-N bond.[5] |

| C-F Stretch | 1000 - 1300 | Strong | Stretching of the C-F bond. |

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the quinoline ring.[6][7][8]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Chloro-7-fluoroquinoline

This intermediate can be synthesized from 3-fluoroaniline through a Gould-Jacobs reaction followed by chlorination.

Step 2: Amination of 4-Chloro-7-fluoroquinoline

-

Materials:

-

4-Chloro-7-fluoroquinoline

-

Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as ammonium hydroxide)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., potassium carbonate, optional)

-

-

Procedure:

-

In a sealed reaction vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent.

-

Add an excess of the ammonia source.

-

If using ammonium hydroxide, the reaction may be heated to promote the reaction. Typical temperatures range from 120-150 °C.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 4-aminoquinolines has been extensively investigated, particularly in the context of cancer therapy. Many 4-aminoquinoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Aberrant EGFR signaling is a hallmark of many cancers.

The proposed mechanism of action for 4-aminoquinoline-based EGFR inhibitors involves their competition with ATP for the binding site in the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades, ultimately leading to the suppression of tumor cell growth and proliferation.

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow for Biological Evaluation

The evaluation of a novel compound like this compound for its potential as an anticancer agent typically follows a structured workflow, from initial synthesis to cellular and molecular assays.

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry due to its structural relation to a class of compounds with proven biological activities. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its likely biological target based on the well-established pharmacology of the 4-aminoquinoline scaffold. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Fluoroisoquinolin-4-amine CAS#: 1785090-95-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 7-fluoroquinolin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to yield the final product. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a four-step sequence starting from 3-fluoroaniline. This pathway involves the initial formation of the quinoline ring system, followed by conversion of the 4-hydroxy group to a more reactive 4-chloro intermediate, and concluding with a nucleophilic aromatic substitution to introduce the 4-amino group.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This initial step constructs the core quinoline structure through a condensation reaction followed by thermal cyclization.[1][2][3]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the reaction mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

For the cyclization step, the resulting intermediate, ethyl 2-((3-fluorophenyl)amino)methylenemalonate, is added portion-wise to a high-boiling point solvent such as diphenyl ether, preheated to 250°C.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

Allow the mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.

Step 2: Synthesis of 7-Fluoro-4-hydroxyquinoline

This step involves the removal of the carboxylate group at the 3-position.

Protocol:

-

Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

-

After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid intermediate.

-

Filter the resulting solid, wash with water, and dry.

-

For decarboxylation, heat the dried carboxylic acid intermediate at a temperature above its melting point (typically 260-280°C) until the evolution of CO2 ceases.

-

The crude 7-fluoro-4-hydroxyquinoline can be purified by recrystallization.

Step 3: Synthesis of 4-Chloro-7-fluoroquinoline

This step activates the 4-position for subsequent nucleophilic substitution.

Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, cautiously add 7-fluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl3) (3-5 eq).

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

The final step involves the introduction of the amine group at the 4-position.

Protocol:

-

Dissolve 4-chloro-7-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) in a sealed pressure vessel.

-

Saturate the solution with ammonia gas or add an excess of aqueous or alcoholic ammonia solution.

-

Heat the mixture to 120-150°C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

-

After cooling to room temperature, vent the vessel carefully.

-

Remove the solvent under reduced pressure.

-

Treat the residue with a basic aqueous solution and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its intermediates, based on analogous transformations reported in the literature.

Table 1: Synthesis of Quinoline Core and Intermediates

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Condensation & Cyclization | 3-Fluoroaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | 250 | 0.5-1 | 75-85 |

| 2. Hydrolysis & Decarboxylation | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq) 2. HCl 3. Heat | Water / Neat | Reflux / 270 | 2-4 / 1 | 80-90 |

| 3. Chlorination | 7-Fluoro-4-hydroxyquinoline | POCl3 | Neat | 110 | 2-4 | 85-95 |

Table 2: Final Amination Step

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4. Amination | 4-Chloro-7-fluoroquinoline | Ammonia | Ethanol | 130-150 | 12-24 | 60-75 |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

The Multifaceted Biological Activities of 7-Fluoroquinolin-4-amine Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of 7-fluoroquinolin-4-amine derivatives reveals a promising scaffold for the development of novel therapeutic agents. Possessing a broad spectrum of biological activities, these compounds have demonstrated significant potential as anticancer, antibacterial, and antimalarial agents. This technical guide provides a comprehensive summary of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support ongoing drug development efforts.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous approved drugs.[1][2] The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced potency and selectivity.[1][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a significant class of compounds with potent antiproliferative properties against a range of cancer cell lines.[1][3][4] The primary mechanism of their anticancer action is often attributed to the inhibition of protein kinases, particularly those within the epidermal growth factor receptor (EGFR) family, which are crucial for regulating cell growth, proliferation, and survival.[1][4] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[1]

Quantitative Anticancer Activity

The cytotoxic effects of various 7-fluoro-4-anilinoquinoline derivatives, a closely related and well-studied class, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(3′-Chlorophenylamino)-7-fluoroquinoline (1a) | BGC-823 (Gastric Carcinoma) | 3.63 | [4] |

| 4-(4′-Chlorophenylamino)-7-fluoroquinoline (1b) | BGC-823 (Gastric Carcinoma) | Not explicitly stated, but superior to Gefitinib | [4] |

| 4-(3′-Chloro-4′-fluoroamino)-7-fluoroquinoline (1f) | HeLa (Cervical Cancer) | 10.18 | [4] |

| 4-(3′-Chloro-4′-fluoroamino)-7-fluoroquinoline (1f) | BGC-823 (Gastric Carcinoma) | 8.32 | [4] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | [3] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 - 8.73 | [3] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [5] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [5] |

Note: The data for some closely related 4-aminoquinoline and 2-phenylquinolin-4-amine derivatives are included to provide a broader context of the anticancer potential of this structural class.

Putative Signaling Pathway Inhibition

The proposed mechanism of action for many anticancer quinoline derivatives involves the inhibition of receptor tyrosine kinase signaling pathways. By competing with ATP for the binding pocket of kinases like EGFR, these compounds can block downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis.

Antibacterial Activity: Targeting Bacterial Proliferation

Fluoroquinolones, a class of antibiotics that includes derivatives of this compound, are known for their potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][7][8] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[9]

Quantitative Antibacterial Activity

Several novel fluoroquinolone derivatives with modifications at the C-7 position have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key measure of potency.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 22 (a 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone) | Staphylococcus aureus (including MRSA) | 0.125 - 4 | [6] |

| Compound 22 | Staphylococcus epidermidis (including MRSE) | 0.125 - 4 | [6] |

| Compound 22 | Streptococcus pneumoniae | 0.125 - 4 | [6] |

| Compound 14 (a 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)fluoroquinolone) | Acinetobacter calcoaceticus | 0.06 | [7] |

| Compounds 10, 16, 17 (7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolones) | Gram-positive organisms (including drug-resistant strains) | 0.125 - 4 | [10] |

| Compounds 16, 17 | Pseudomonas aeruginosa | 4 | [10] |

| Compound 5d (a quinolone coupled hybrid) | Gram-positive and Gram-negative strains | 0.125 - 8 | [11] |

Mechanism of Bacterial Topoisomerase Inhibition

Fluoroquinolones bind to the complex of DNA and either DNA gyrase or topoisomerase IV, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Antimalarial Activity: A Continued Legacy

The 4-aminoquinoline scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades.[12][13][14] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[12][13] Derivatives of this compound are being investigated as potential candidates to overcome chloroquine resistance.[3][12] While the precise mechanism is complex, it is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Quantitative Antimalarial Activity

Structure-activity relationship studies have been conducted on various 4-aminoquinoline derivatives to improve their potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Sulfonamide 3 (a 7-chloro-4-aminoquinolyl sulfonamide) | HB3 (chloroquine-sensitive) | 17.5 | [13] |

| Sulfonamide 3 | Dd2 (chloroquine-resistant) | 22.7 | [13] |

| Fourteen 7-chloro-4-aminoquinoline derivatives (7a-c, 7e, 7g-k, 7o-q, 15a, 15c) | Chloroquine-sensitive strain | 3.27 - 25.1 | [15] |

| Fourteen 7-chloro-4-aminoquinoline derivatives (7a-c, 7e, 7g-k, 7o-q, 15a, 15c) | Chloroquine-resistant strain | 9.79 - 167.4 | [15] |

Note: Data for 7-chloro-4-aminoquinoline derivatives are presented due to their structural similarity and relevance to overcoming chloroquine resistance.

Experimental Protocols

To facilitate further research and development, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5][16][17]

Materials:

-

This compound derivative

-

Human cancer cell lines (e.g., HeLa, BGC-823, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are cultured, harvested, and seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7]

Materials:

-

This compound derivative

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared and serially diluted in CAMHB in a 96-well plate.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and parasitology, underscores their potential for further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical evaluation to translate the in vitro findings into tangible clinical benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Anticancer Potential of 7-Fluoroquinolin-4-amine: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer. Among these, 7-Fluoroquinolin-4-amine has emerged as a key pharmacophore in the development of novel anticancer agents. While comprehensive mechanistic studies on the parent compound remain limited, extensive research on its derivatives provides a compelling insight into its potential modes of action. This technical guide synthesizes the available preclinical data to elucidate the hypothesized mechanism of action of this compound in cancer cells, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Quinoline and its analogues are a prominent class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom at the 7th position of the quinoline ring, coupled with an amine group at the 4th position, gives rise to this compound, a structure that has been shown to be a critical component in various anticancer agents. The anticancer properties of quinoline derivatives are diverse, ranging from the inhibition of protein kinases to the disruption of DNA replication and repair mechanisms.[1][2] This guide will provide a detailed examination of the cytotoxic activity and the putative molecular mechanisms through which this compound and its closely related derivatives exert their anticancer effects.

Cytotoxic Activity of this compound Derivatives

The primary indicator of the anticancer potential of a compound is its ability to inhibit the growth of cancer cells. The in vitro cytotoxic activity of several derivatives of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from these studies are summarized below.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | 8.22 | [3][4] |

| N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | Not explicitly stated, but highly effective | [5] |

| 4-(4′-Chlorophenylamino)-7-fluoroquinoline | HeLa | Cervical | 10.18 (IC50) | [6] |

| 4-(4′-Chlorophenylamino)-7-fluoroquinoline | BGC823 | Gastric | 8.32 (IC50) | [6] |

| 4-(3′-Chlorophenylamino)-7-fluoroquinoline | BGC-823 | Gastric | 11.10 (IC50) | [6] |

| 4-(4′-Methylphenylamino)-7-fluoroquinoline | BGC-823 | Gastric | 3.63 (IC50) | [6] |

Hypothesized Mechanism of Action

Based on the collective evidence from studies on its derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[7] Derivatives of 7-fluoroquinoline have been shown to induce apoptosis in cancer cells.[8] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the following key steps:

-

Disruption of Mitochondrial Membrane Potential: The compound can lead to the depolarization of the mitochondrial membrane.[9]

-

Release of Cytochrome c: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[7]

-

Caspase Activation: Cytochrome c activates a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspases-3 and -7.[7]

-

Modulation of Bcl-2 Family Proteins: The pro-apoptotic activity is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]

Caption: Hypothesized Intrinsic Apoptosis Pathway Induction.

Cell Cycle Arrest

In addition to inducing apoptosis, 7-fluoroquinoline derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division.[10][11] This arrest is often observed at the G2/M phase or in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cells.[12] The arrest at the G2/M checkpoint prevents the cell from entering mitosis, ultimately leading to cell death.

Caption: Induction of G2/M Cell Cycle Arrest.

Inhibition of Signaling Pathways

The anticancer activity of 7-fluoroquinoline derivatives is also attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

The 4-anilinoquinoline scaffold, which is structurally similar to this compound, is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][13] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit its activity and halt downstream signaling.[13]

Caption: Hypothesized Inhibition of the EGFR Signaling Pathway.

There is evidence to suggest that 7-fluoroquinoline derivatives may also modulate the PI3K/Akt signaling pathway. One study demonstrated that a derivative of this compound could sensitize cancer cells to the effects of Akt inhibitors, implying an interaction with this critical survival pathway.[5] The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., in a serial dilution) for 48-72 hours.[14]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: General Workflow for an MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct and comprehensive mechanistic studies on this compound are yet to be published, the substantial body of evidence from its derivatives strongly suggests that it is a promising scaffold for the development of novel anticancer agents. The hypothesized multi-targeted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the EGFR and PI3K/Akt pathways, provides a solid foundation for its therapeutic potential.

Future research should focus on elucidating the precise molecular targets of this compound to confirm these hypothesized mechanisms. Advanced techniques such as proteomics and kinome profiling could identify its direct binding partners and downstream effects. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The continued exploration of this compound and its derivatives holds significant promise for the future of targeted cancer therapy.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 12. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Profile of 7-Fluoroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 4-aminoquinoline scaffold in pharmacologically active molecules. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for quinoline and aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

Predicted spectrum in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.30 | d | ~5.5 | 1H | H-2 |

| ~8.10 | dd | ~9.2, 6.0 | 1H | H-5 |

| ~7.85 | dd | ~10.0, 2.5 | 1H | H-8 |

| ~7.40 | ddd | ~9.2, 9.2, 2.5 | 1H | H-6 |

| ~6.80 | br s | - | 2H | -NH₂ |

| ~6.40 | d | ~5.5 | 1H | H-3 |

2.1.2. ¹³C NMR (Carbon NMR) Data

Predicted spectrum in DMSO-d₆ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-7 |

| ~152 | C-4 |

| ~150 | C-8a |

| ~149 | C-2 |

| ~127 (d, ³JCF ≈ 12 Hz) | C-5 |

| ~122 (d, ⁴JCF ≈ 5 Hz) | C-4a |

| ~118 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~110 (d, ²JCF ≈ 21 Hz) | C-8 |

| ~99 | C-3 |

Infrared (IR) Spectroscopy

Predicted major peaks from a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~1640 | Strong | N-H bend (scissoring) of -NH₂ |

| ~1610, ~1580, ~1500 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline ring |

| ~1240 | Strong | C-F stretch |

| ~850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Predicted for Electron Ionization (EI) at 70 eV.

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 135 | Medium | [M - HCN]⁺ |

| 118 | Low | [M - NH₂ - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid, organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The predicted spectroscopic data and standardized protocols provided in this technical guide offer a valuable resource for researchers and scientists involved in the synthesis and development of this compound. While experimental verification is paramount, this guide establishes a robust framework for the initial characterization and quality control of this promising fluoroquinolone derivative. The presented workflow underscores the systematic approach required to ensure the structural integrity of novel chemical entities in the drug discovery pipeline.

The 4-Aminoquinoline Saga: A Legacy of Discovery and Development in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. This technical guide delves into the discovery and rich history of 4-aminoquinolines, tracing their journey from natural product origins to synthetic analogues that have saved millions of lives. We will explore their mechanism of action, structure-activity relationships, and the evolution of their therapeutic applications beyond infectious diseases. This document provides a comprehensive overview for researchers engaged in the ongoing development of novel therapeutics based on this remarkable chemical entity.

From Quinine to Synthetic Analogs: A Historical Perspective

The story of 4-aminoquinolines begins with quinine, an alkaloid derived from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1][2][3][4][5] The quest for synthetic alternatives to quinine, driven by the scarcities of World War II, led to the development of the first 4-aminoquinoline antimalarials.[1][5][6][7]

German scientists at Bayer first synthesized chloroquine in 1934, initially named Resochin, but it was deemed too toxic for human use.[5][6] However, further research and slight modifications led to the development of hydroxychloroquine in the 1940s, a less toxic analogue.[1] Chloroquine was later "rediscovered" by American researchers during the war and became a cornerstone of malaria treatment and prophylaxis due to its high efficacy, safety, and affordability.[5][7][8] The widespread use of chloroquine, however, eventually led to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[9][10] This challenge spurred the development of other 4-aminoquinoline derivatives, such as amodiaquine, which demonstrated efficacy against some chloroquine-resistant strains.[9][10]

Beyond malaria, the immunomodulatory properties of 4-aminoquinolines led to their repurposing for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[11][12][13][14][15] More recently, their potential as antiviral agents has also been an area of active investigation.[2][11]

Mechanism of Action: Targeting Heme Detoxification

The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of a crucial detoxification pathway in the malaria parasite.[9][16][17] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[9][16] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.[9][17]

4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite.[3][4][17] Here, they are believed to interfere with hemozoin formation by capping the growing crystal, preventing further polymerization.[17][18] The resulting accumulation of free heme leads to oxidative stress and parasite death.[15]

dot

Caption: Mechanism of 4-aminoquinoline antimalarial action.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and resistance profiles of 4-aminoquinolines are intricately linked to their chemical structure. Key structural features influencing their activity have been extensively studied.

The 7-chloro group on the quinoline ring is crucial for antimalarial activity.[13][18] Modifications at other positions on the quinoline ring generally lead to a loss of activity.[13] The 4-amino linkage is also essential.

The aminoalkyl side chain plays a critical role in both activity and overcoming resistance. The nature and length of this chain, as well as the basicity of the terminal amino group, significantly impact the drug's ability to accumulate in the parasite's food vacuole and its interaction with potential resistance transporters.[18][19] For instance, shortening or lengthening the side chain of chloroquine has been shown to restore activity against some resistant strains.[19]

dot

Caption: Key structure-activity relationships of 4-aminoquinolines.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity (IC50, nM)

| Compound | P. falciparum Strain (CQS) | IC50 (nM) | P. falciparum Strain (CQR) | IC50 (nM) | Reference |

| Chloroquine | 3D7 | 9.3 | K1 | 474.3 | [17] |

| Chloroquine | Haiti 135 | ≤25 | Indochina I | >25 | [19] |

| Amodiaquine | HB3 | 16 | K1 | 24 | [20] |

| Compound 1 | 3D7 | 7.8 | K1 | 28.5 | [17] |

| Compound 2 | 3D7 | 10.2 | K1 | 35.1 | [17] |

| Compound 3 | 3D7 | 6.5 | K1 | 21.3 | [17] |

| Compound 4 | 3D7 | 8.1 | K1 | 25.6 | [17] |

| Compound 5 | 3D7 | 12.4 | K1 | 42.7 | [17] |

| Compound 9a | 3D7 | <500 | K1 | <500 | [21] |

| Compound 3d | 3D7 | - | W2 | 17.3 | [22] |

| Compound 18 | 3D7 | - | W2 | 5.6 | [22] |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters in Mice

| Compound | Animal Model | Dose (mg/kg) | Parasitemia Reduction (%) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Chloroquine | P. berghei | 50 (single dose) | Dose-related | 99.3 | - | [8] |

| Compound 3d | P. berghei | 20 (oral, 4 days) | 47 | 4-6 | 16-31 | [23] |

| Compound 3e | C57/BL6 Mice | - | - | 4-6 | 16-31 | [23] |

| MG3 | Rodent Malaria | - | Comparable to CQ | - | Excellent | [15] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.[11][24]

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with serum/Albumax)

-

Test compounds and control drugs (e.g., chloroquine)

-

96-well microtiter plates

-

SYBR Green I lysis buffer

Procedure:

-

Plate Preparation: Prepare serial dilutions of test compounds in complete culture medium and add to a 96-well plate.

-

Parasite Addition: Add a suspension of synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

dot

Caption: Workflow for the in vitro antiplasmodial assay.

Hemozoin Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.[14][25][26]

Materials:

-

Hematin solution

-

Test compounds

-

Glacial acetic acid

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, mix the hematin solution with various concentrations of the test compound.

-

Initiation of Polymerization: Add glacial acetic acid to each well to initiate the polymerization of hematin into β-hematin.

-

Incubation: Incubate the plate at an elevated temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to allow for β-hematin formation.

-

Washing: After incubation, centrifuge the plate, discard the supernatant, and wash the pellet (containing β-hematin) with DMSO to remove unreacted heme.

-

Quantification: Dissolve the β-hematin pellet in a known concentration of NaOH and measure the absorbance at approximately 405 nm.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of β-hematin formation (IC₅₀).

Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amine.[3][4][10][16][27]

General Synthesis of Chloroquine: A common route involves the reaction of 4,7-dichloroquinoline with 5-diethylamino-2-aminopentane.

General Synthesis of Amodiaquine: The synthesis of amodiaquine can be achieved through a Mannich reaction of 4-acetamidophenol with diethylamine and formaldehyde, followed by hydrolysis and subsequent condensation with 4,7-dichloroquinoline.[3]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mmv.org [mmv.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. journal.uii.ac.id [journal.uii.ac.id]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacy180.com [pharmacy180.com]

- 19. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 7-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of this core is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical concepts.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the 4-amino side chain. The following tables summarize quantitative data from various studies, highlighting these relationships in the context of anticancer and antimalarial activities.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that modifications at the 4-amino position significantly impact potency.

Table 1: Cytotoxicity of 4-Substituted this compound Derivatives

| Compound ID | 4-Amino Substituent | Cell Line | Activity (GI50, μM) | Reference |

| 1 | Butyl | MCF-7 | >10 | [1] |

| 2 | N,N-dimethylethane-1,2-diamine | MDA-MB-468 | 7.35 - 8.73 | [1] |

Note: GI50 is the concentration required to inhibit cell growth by 50%.

A notable derivative, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has been shown to significantly sensitize tumor cells to killing by Akt inhibitors, highlighting a potential for combination therapies.[2]

Further studies on 7-fluoro-4-anilinoquinolines have demonstrated potent antiproliferative activities against HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines.[3] The introduction of a substituted aniline group at the 4-position appears to be a key determinant of activity, with several compounds exhibiting superior potency to the established EGFR inhibitor, gefitinib.[3]

Table 2: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

| Compound ID | 4-Anilino Substituent | HeLa IC50 (μM) | BGC-823 IC50 (μM) | Reference |

| 1a | 3-ethynyl-phenyl | - | 3.63 | [3] |

| 1b | 3-chloro-4-fluoro-phenyl | - | 4.87 | [3] |

| 1c | 3-bromo-phenyl | - | 5.12 | [3] |

| 1f | 4-isopropyl-phenyl | 8.25 | 4.15 | [3] |

| Gefitinib | (positive control) | 17.12 | 19.27 | [3] |

Note: IC50 is the half-maximal inhibitory concentration.

Antimalarial Activity

The 7-fluoro substitution on the quinoline core has been explored in the context of antimalarial drug discovery, often in comparison to the 7-chloro analog found in chloroquine. Generally, 7-fluoro-4-aminoquinolines have shown reduced activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts.[4]

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

| 7-Substituent | Side Chain | P. falciparum Strain | Activity (IC50, nM) | Reference |

| Fluoro | -HN(CH2)2NEt2 | Chloroquine-susceptible | 15-50 | [4] |

| Fluoro | -HN(CH2)2NEt2 | Chloroquine-resistant | 18-500 | [4] |

| Chloro | -HN(CH2)2NEt2 | Chloroquine-susceptible | 3-12 | [4] |

| Chloro | -HN(CH2)2NEt2 | Chloroquine-resistant | 3-12 | [4] |

Note: IC50 is the half-maximal inhibitory concentration.

The electron-withdrawing nature of the substituent at the 7-position influences the pKa of both the quinoline ring nitrogen and the side chain's tertiary amine, which in turn affects drug accumulation in the parasite's acidic food vacuole.[5][6] While electron-withdrawing groups generally lower the pKa, a direct correlation between this property and antiplasmodial activity is complex and also involves factors like β-hematin inhibitory activity.[5][6]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve standard medicinal chemistry and pharmacological techniques.

General Synthesis of 7-Fluoro-4-aminoquinoline Derivatives

A common synthetic route to 4-amino-7-fluoroquinolines involves the nucleophilic substitution of a leaving group, typically chlorine, at the 4-position of a 7-fluoro-4-chloroquinoline precursor with a desired amine.

General Synthetic Procedure for N-Substituted 7-Fluoroquinolin-4-amines:

A mixture of 7-fluoro-4-chloroquinoline and an excess of the appropriate amine is heated, often without a solvent (neat) or in a high-boiling point solvent. The reaction temperature is typically maintained between 120-130°C for several hours.[1] Upon completion, the reaction mixture is cooled and worked up by dissolving it in an organic solvent like dichloromethane. The organic layer is then washed with an aqueous basic solution (e.g., 5% NaHCO3), followed by water and brine. After drying over an anhydrous salt (e.g., MgSO4), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by precipitation, recrystallization, or column chromatography.[1]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of the synthesized compounds are frequently evaluated using the Sulforhodamine B (SRB) assay.

Protocol Outline:

-

Cell Plating: Human tumor cell lines (e.g., MCF-7, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

-

Staining: The fixed cells are stained with SRB solution for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound stain is solubilized with a 10 mM trizma base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined.[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of this compound.

General SAR Workflow

This diagram outlines the typical workflow in a structure-activity relationship study.

Caption: A generalized workflow for a structure-activity relationship study.

Key Structural Features for Anticancer Activity

This diagram illustrates the key structural components of 7-fluoro-4-anilinoquinolines that are important for their anticancer activity.

Caption: Key structural elements of 7-fluoro-4-aminoquinolines for anticancer activity.

Potential Signaling Pathway Inhibition

7-Anilinoquinoline derivatives are known to inhibit receptor tyrosine kinases like EGFR. This diagram depicts a simplified representation of this inhibition.

Caption: Simplified EGFR signaling pathway and its inhibition by 4-anilinoquinolines.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 7-Fluoroquinolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinolin-4-amine, a halogenated derivative of the 4-aminoquinoline scaffold, represents a promising starting point for the development of novel therapeutic agents. While direct studies on the parent compound are limited, extensive research into its derivatives has unveiled a range of potential therapeutic targets implicated in cancer, neurodegenerative diseases, and infectious diseases. This technical guide consolidates the existing preclinical data on this compound derivatives, focusing on their mechanisms of action, quantitative inhibitory data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine. The introduction of a fluorine atom at the 7-position can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially leading to enhanced biological activity and novel therapeutic applications. This guide explores the potential therapeutic targets of this compound by examining the biological activities of its key derivatives.

Potential Therapeutic Targets and Mechanisms of Action

Research has primarily focused on derivatives of this compound, revealing their potential to interact with several key biological targets.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A significant finding is the ability of a this compound derivative, N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , to sensitize cancer cells to the cytotoxic effects of Akt inhibitors.[1][2] This suggests that this class of compounds may interfere with the pro-survival signals mediated by Akt, thereby enhancing the efficacy of targeted cancer therapies. While the precise mechanism of sensitization is yet to be fully elucidated, it is hypothesized to involve the disruption of downstream Akt signaling or the modulation of autophagy, a process often regulated by the PI3K/Akt pathway.

// Node styles receptor [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pip3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pdk1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β, FOXO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; survival [label="Cell Survival, Proliferation, Growth", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="N′-(7-Fluoro-quinolin-4-yl)-N,N-\ndimethyl-ethane-1,2-diamine", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; akt_inhibitor [label="Akt Inhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges receptor -> pi3k [label="Activation", fontcolor="#5F6368"]; pi3k -> pip3 [label="Phosphorylation", fontcolor="#5F6368"]; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> pdk1 [label="Recruitment", fontcolor="#5F6368"]; pdk1 -> akt [label="Phosphorylation &\nActivation", fontcolor="#5F6368"]; akt -> downstream [label="Phosphorylation", fontcolor="#5F6368"]; downstream -> survival; akt_inhibitor -> akt [arrowhead=tee, color="#EA4335"]; compound -> akt [label="Sensitization to Inhibition", style=dashed, arrowhead=odot, color="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Figure 1: PI3K/Akt Signaling Pathway and Point of Intervention.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target.

A series of 7-fluoro-4-anilinoquinolines , which are derivatives of this compound, have been synthesized and evaluated as potential EGFR inhibitors.[3] Several of these compounds displayed potent cytotoxic activities against cancer cell lines with high EGFR expression, such as HeLa (cervical cancer) and BGC-823 (gastric cancer), with IC50 values superior to the established EGFR inhibitor, gefitinib.[3] This suggests that the 7-fluoro-4-aminoquinoline scaffold can be a valuable template for designing novel EGFR inhibitors.

// Node styles egf [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; egfr [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; dimerization [label="Dimerization &\nAutophosphorylation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ras_raf [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k_akt [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="7-Fluoro-4-anilinoquinolines", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges egf -> egfr; egfr -> dimerization; dimerization -> ras_raf; dimerization -> pi3k_akt; ras_raf -> proliferation; pi3k_akt -> proliferation; compound -> dimerization [arrowhead=tee, color="#EA4335", label="Inhibition"];

// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Figure 2: EGFR Signaling Pathway and Inhibition by Derivatives.

Nuclear Receptor NR4A2 (Nurr1) Agonism

NR4A2, also known as Nurr1, is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons. It has emerged as a promising therapeutic target for Parkinson's disease.

Studies on the structurally related 4-amino-7-chloroquinolines have identified them as agonists of NR4A2.[4][5] For instance, the antimalarial drug amodiaquine, which shares the 4-aminoquinoline core, binds to the ligand-binding domain of Nurr1 and activates its transcriptional activity with an EC50 of approximately 20 μM.[5] This suggests that this compound and its derivatives could be explored for their potential to modulate NR4A2 activity and offer neuroprotective effects.

Inhibition of Botulinum Neurotoxin Serotype A (BoNT/A)

Botulinum neurotoxins are highly potent substances that cause flaccid paralysis by inhibiting neurotransmitter release. The light chain of BoNT/A is a zinc metalloprotease that cleaves SNAP-25, a protein essential for synaptic vesicle fusion.

The 4-amino-7-chloroquinoline scaffold has been identified as a promising starting point for the development of inhibitors of the BoNT/A light chain.[6] Although direct data for this compound is not available, the established activity of its chloro-analogs warrants investigation into the potential of fluoro-substituted derivatives as BoNT/A inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Assay | Endpoint | Value (μM) | Reference |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Sulforhodamine B | GI50 | Not specified, but more potent than chloroquine | [7] |

| N′-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Sulforhodamine B | GI50 | 8.73 | [7] |

| Chloroquine | MDA-MB-468 | Sulforhodamine B | GI50 | 24.36 | [7] |

| Chloroquine | MCF-7 | Sulforhodamine B | GI50 | 20.72 | [7] |

Table 2: EGFR Inhibitory Activity of 7-Fluoro-4-anilinoquinoline Derivatives

| Compound | Cell Line | Assay | Endpoint | Value (μM) | Reference |

| Compound 1f | HeLa | MTT | IC50 | 10.18 | [3] |

| Compound 1f | BGC-823 | MTT | IC50 | 8.32 | [3] |

| Compound 2i | HeLa | MTT | IC50 | 7.15 | [3] |

| Compound 2i | BGC-823 | MTT | IC50 | 4.65 | [3] |

| Gefitinib | BGC-823 | MTT | IC50 | >10 | [3] |

Table 3: NR4A2 Agonistic Activity of a 4-Amino-7-chloroquinoline

| Compound | Assay | Endpoint | Value (μM) | Reference |

| Amodiaquine | Nurr1-LBD Binding | EC50 | ~20 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Replace the medium in the wells with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours.

-

Terminate the assay by adding cold TCA to a final concentration of 10% and incubate for 60 minutes at 4°C to fix the cells.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-